Indolo[2,1-b]quinazolin-12(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113001-37-9 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6H-indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-3-7-12(11)16-14-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
InChI Key |
OIWPKTNQLIGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of Indolo 2,1 B Quinazolin 12 6h One and Its Derivatives
Reduction Reactions and Stereochemical Outcome
The reduction of the closely related indolo[2,1-b]quinazoline-6,12-dione has been investigated using various reducing agents, providing insight into the potential reduction pathways for indolo[2,1-b]quinazolin-12(6H)-one. The stereochemical outcome of these reactions is of significant interest due to the formation of new chiral centers.
Treatment of indolo[2,1-b]quinazoline-6,12-dione with sodium borohydride (B1222165) (NaBH₄) leads to the reduction of one of the carbonyl groups, yielding a hydroxyl intermediate which can be subsequently acetylated to form 6-acetoxy-5a,6-dihydroindolo[2,1-b]quinazolin-12(5H)-one. rsc.org More extensive reduction can be achieved using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), which affects both carbonyl groups and the quinazoline (B50416) ring, leading to products such as 6-acetoxy-5-acetyl-5,5a,6,12-tetrahydroindolo[2,1-b]quinazoline after acetylation. rsc.org The stereochemistry of these reduced products has been studied using NMR spectroscopy and X-ray crystallography, revealing the specific spatial arrangement of the newly introduced hydrogen atoms and functional groups. rsc.org
Another reducing agent, hypophosphorus acid, when reacted with indolo[2,1-b]quinazoline-6,12-dione, results in a dimeric product through a 6,6'-coupling, which can be dehydrogenated to a violet compound. rsc.org
While these examples are based on the dione (B5365651) precursor, they suggest that the carbonyl group in this compound would be susceptible to reduction by hydride-donating reagents, leading to the corresponding alcohol with the potential for diastereoselectivity depending on the substitution pattern of the ring system and the reaction conditions.
Table 1: Reduction Reactions of Indolo[2,1-b]quinazoline-6,12-dione
| Reducing Agent | Product after Acetylation | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 6-acetoxy-5a,6-dihydroindolo[2,1-b]quinazolin-12(5H)-one | rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | 6-acetoxy-5-acetyl-5,5a,6,12-tetrahydroindolo[2,1-b]quinazoline | rsc.org |
Aromatic Substitution Reactions
The this compound skeleton is composed of both an indole (B1671886) and a quinazoline ring system, each with distinct electronic properties that influence its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution
The indole nucleus is generally electron-rich and prone to electrophilic attack, typically at the C-3 position. However, in the this compound system, this position is part of the fused ring structure. The quinazoline part of the molecule is electron-deficient due to the presence of the nitrogen atoms, making it generally unreactive towards electrophiles unless activated by electron-donating groups.
Specific literature examples of electrophilic aromatic substitution, such as halogenation, nitration, or sulfonation, directly on the this compound parent compound are not extensively documented. However, the synthesis of derivatives with substituents on the aromatic rings, such as 7,9-dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione, has been reported, suggesting that such substitutions are feasible, likely carried out on precursors before the final ring closure. nih.gov The conditions for direct electrophilic substitution on the this compound core would likely require forcing conditions, and the regioselectivity would be influenced by the combined electronic effects of the fused heterocyclic systems.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the quinazoline ring system makes the this compound scaffold a potential candidate for nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens. The presence of electron-withdrawing groups on the aromatic rings would further activate the system towards nucleophilic attack.
While specific examples of nucleophilic aromatic substitution on halo-derivatives of this compound are not widely reported, the general principles of SNAr reactions on quinazoline systems suggest that substitution would be favored. The positions most susceptible to nucleophilic attack would be those activated by the nitrogen atoms of the quinazoline ring and any additional electron-withdrawing substituents. For instance, in the reported 7,9-dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione, the chlorine atoms could potentially be displaced by strong nucleophiles under appropriate conditions. nih.gov
Reactions Involving Carbonyl and Imino Groups
The carbonyl group at the 12-position and the imino-like nitrogen atom within the quinazoline ring are key sites for the chemical transformation of this compound and its dione precursor, tryptanthrin (B1681603).
Reactions with Nitrogen Nucleophiles (e.g., Hydrazones, Oximes)
The carbonyl group of indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) readily reacts with nitrogen nucleophiles to form a variety of derivatives. For instance, reaction with various substituted hydrazines in the presence of an acid catalyst yields the corresponding hydrazono-indolo[2,1-b]quinazoline-6,12-dione analogues. nih.gov These reactions typically proceed by nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by dehydration.
Similarly, the formation of oximes has been reported through the reaction of tryptanthrin with hydroxylamine. nih.gov These reactions demonstrate the accessibility of the carbonyl group for condensation reactions with nitrogen-based nucleophiles.
Table 2: Reactions of Indolo[2,1-b]quinazoline-6,12-dione with Nitrogen Nucleophiles
| Reagent | Product Type | Reference |
|---|---|---|
| Substituted Hydrazines | Hydrazono-indolo[2,1-b]quinazoline-6,12-diones | nih.gov |
Reactions with Carbon-Acidic Compounds
The carbonyl group at the 6-position of indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) can act as an electrophile in reactions with carbon-acidic compounds, leading to the formation of spirocyclic derivatives. These reactions often proceed via a Knoevenagel-type condensation followed by a Michael addition and cyclization.
For example, a three-component reaction of tryptanthrin, an alkyl malonate, and an active methylene (B1212753) reagent (such as malononitrile (B47326) or barbituric acid derivatives) in the presence of a base like DABCO, leads to the synthesis of spiro[indolo[2,1-b]quinazoline-pyran] derivatives. researchgate.netpurechemistry.org In this cascade reaction, the active methylene compound first undergoes a Knoevenagel condensation with one of the carbonyl groups of tryptanthrin. The resulting intermediate then undergoes a Michael addition with the enolate of the alkyl malonate, followed by an intramolecular cyclization to form the spiro-pyran ring.
Table 3: Synthesis of Spiro Derivatives from Indolo[2,1-b]quinazoline-6,12-dione
| Reagents | Product Type | Reference |
|---|---|---|
| Isatoic anhydride (B1165640), isatins, malononitrile, barbituric acid/thiobarbituric acid | spiro[indolo[2,1-b]quinazoline-pyrano[2,3-d]pyrimidine] | researchgate.net |
| Tryptanthrin, alkyl malonates, active methylene reagents (e.g., malononitrile) | 2-amino-spiropyrano carbonitril derivatives | purechemistry.org |
Reactions with Organometallic Reagents (e.g., Grignard)
The reaction of this compound and its derivatives with organometallic reagents, such as Grignard reagents, provides a powerful method for the introduction of carbon-based substituents. These reactions typically target the electrophilic carbonyl carbon at the C12 position.
While specific examples of Grignard reactions with the parent this compound are not extensively detailed in the provided search results, the general reactivity of the quinazolinone moiety suggests that such reactions would proceed via nucleophilic addition to the C12-carbonyl group. This would lead to the formation of a tertiary alcohol after workup. The resulting 12-substituted-12-hydroxy-6,12-dihydroindolo[2,1-b]quinazoline derivatives could then serve as versatile intermediates for further synthetic manipulations.
Interestingly, a study on the synthesis of hinckdentine A, which contains an indolo[1,2-c]quinazoline ring system, encountered challenges with a Grignard reaction involving a related heterocyclic system. clockss.org This highlights that the success and outcome of such reactions can be sensitive to the specific substrate and reaction conditions.
In a broader context, organometallic compounds have been utilized in the synthesis and functionalization of related indoloquinazoline systems. For instance, rhenium(I) organometallic compounds based on substituted this compound have been synthesized and characterized. nih.gov These complexes, with the general formula [(Re(CO)3L)Cl] where L represents a tryptanthrin derivative, demonstrate the coordination of the indoloquinazoline scaffold to a metal center, showcasing a different facet of its reactivity with organometallic species. nih.gov
Furthermore, palladium-catalyzed reactions involving organoboron reagents (Arylboronic acids) have been effectively used in the synthesis of 12-arylindolo[1,2-c]quinazolines, a related isomer of the indolo[2,1-b]quinazoline (B1258998) system. nih.gov This underscores the utility of organometallic cross-coupling reactions in building molecular complexity around the indoloquinazoline core.
Oxidative Transformations
Oxidative reactions are crucial for the synthesis and modification of the indolo[2,1-b]quinazoline framework. These transformations can lead to the formation of new C-C or C-N bonds and the introduction of oxygen-containing functional groups.
A notable example is the one-pot synthesis of indolo[2,1-b]quinazoline-6,12-diones from 2-haloacetophenones and anthranilamides. researchgate.netasianpubs.org This process involves a tandem sequence of reactions including Kornblum oxidation and copper-catalyzed intramolecular N-arylation under aerobic conditions. researchgate.netasianpubs.org The use of I2/DMSO/CuI facilitates this oxidative cyclization. researchgate.netasianpubs.org
Another approach involves a PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to afford 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of vasicinone (B1682191) alkaloids. beilstein-journals.org This reaction proceeds via a 5-exo-trig cyclization. beilstein-journals.org
The oxidation of a 5-chloro-N-methylisatoic anhydride derivative after cyclization has been shown to readily occur using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the corresponding oxidized indolo[2,1-b]quinazoline derivative. clockss.org
Furthermore, a sequential Ugi/iodine-promoted cyclization/Staudinger/aza-Wittig reaction has been developed for the synthesis of luminescent indolo[2,1-b]quinazolin-6(12H)-ones. nih.govacs.org This sequence involves an iodine-mediated oxidative annulation. researchgate.net
Spectroscopic and Crystallographic Elucidation of Indolo 2,1 B Quinazolin 12 6h One Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing profound insights into the molecular structure and connectivity of Indolo[2,1-b]quinazolin-12(6H)-one derivatives.
In the ¹H NMR spectrum of ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, the protons of the indolo[2,1-b]quinazoline (B1258998) heterocyclic core resonate in the aromatic region, typically between δ 7.49 and 8.60 ppm. mdpi.com Specific signals corresponding to an ethyl ester group appear at approximately δ 4.13 (quartet) and δ 1.23 (triplet). mdpi.com Furthermore, the signals for a trimethylene linker are observed in the range of δ 2.10 to 2.93 ppm. mdpi.com For derivatives such as 8-substituted-6-hydrazonoindolo[2,1-b]quinazolin-12(6H)-ones, the structures are also well-characterized by ¹H and ¹³C NMR. nih.gov The stereochemistry of reduced products of Indolo[2,1-b]quinazoline-6,12-dione has been successfully studied using NMR spectroscopic methods. rsc.org For instance, in a chloro-substituted derivative, the protons on the anthranilic acid moiety appeared as narrow doublets at δ 8.13 and δ 7.75. nih.gov
The ¹³C NMR spectrum complements the proton data, confirming the carbon framework of the molecule. For ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, the signals in the ¹³C NMR spectrum are in full agreement with the proposed structure. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound
| Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| Indolo[2,1-b]quinazoline Protons | 7.49 - 8.60 | Multiplet |
| Ethyl Ester (CH₂) | 4.13 | Quartet |
| Trimethylene Linker | 2.10 - 2.93 | Multiplet |
| Ethyl Ester (CH₃) | 1.23 | Triplet |
Data sourced from a study on ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogues, IR spectroscopy provides key information about characteristic vibrations.
The IR spectra of these compounds are typically characterized by strong absorption bands corresponding to the carbonyl (C=O) and imine (C=N) stretching vibrations. For a series of 8-substituted-6-hydrazonothis compound scaffolds, Fourier-transform infrared (FT-IR) spectroscopy was instrumental in their characterization. nih.gov Similarly, the structure of ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate was confirmed using IR spectrometry. mdpi.com
Table 2: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (Amide) | C=O stretch | ~1680 - 1700 |
| Imine/Hydrazone | C=N stretch | ~1620 - 1650 |
| Aromatic C-H | C-H stretch | ~3000 - 3100 |
| Aromatic C=C | C=C stretch | ~1450 - 1600 |
These are generalized ranges and specific values can vary based on the exact molecular structure and substitution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition and molecular formula with high accuracy.
For various derivatives of this compound, HRMS has been employed to confirm their identity. For example, the synthesis of 8-substituted tryptanthrin (B1681603) analogues was confirmed using mass spectrometry. nih.gov In a study on the one-pot synthesis of Indolo[2,1-b]quinazoline-6,12-diones, the exact masses of the products were determined, such as a product with a calculated m/z of 248.0586 and a found m/z of 248.0584. researchgate.net Another example is a chloro-substituted derivative with a calculated m/z of 282.0196 and a found m/z of 282.0194. researchgate.net In metabolic studies of related quinazolinones, HRMS was used to identify metabolites by their accurate molecular ions, such as a metabolite with a protonated molecular ion at m/z 421.1863. nih.gov
Table 3: Example of HRMS Data for an Indolo[2,1-b]quinazoline Derivative
| Compound | Calculated m/z | Found m/z | Molecular Formula |
| Indolo[2,1-b]quinazoline-6,12-dione | 248.0586 | 248.0584 | C₁₅H₈N₂O₂ |
| Chloro-substituted derivative | 282.0196 | 282.0194 | C₁₅H₇ClN₂O₂ |
Data derived from a study on the synthesis of Indolo[2,1-b]quinazoline-6,12-diones. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the this compound core. The absorption of UV-Vis light by these molecules results in the promotion of electrons from lower to higher energy orbitals.
The UV-Vis spectra of this compound and its derivatives typically exhibit multiple absorption bands in the UV and visible regions, which are attributed to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinazoline (B50416) framework. For instance, the dehydrogenation of a dimeric reduction product of Indolo[2,1-b]quinazoline-6,12-dione yielded a violet-colored compound, indicating strong absorption in the visible region. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several Indolo[2,1-b]quinazoline derivatives have been determined by X-ray crystallography, offering a detailed view of their molecular architecture. For example, the detailed structures of acetylated reduction products of Indolo[2,1-b]quinazoline-6,12-dione were determined by X-ray crystallography. rsc.org In another study, the crystal structure of 7,9-dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione revealed two independent molecules in the asymmetric unit, with the conjugated four-ring system being essentially planar. nih.gov This planarity is a common feature of this heterocyclic system. The crystal packing is often stabilized by weak intermolecular interactions such as C-H···Cl, C-H···O, and C-H···N hydrogen bonds. nih.gov The X-ray crystal structure of a representative 4-azaindolo(2,1-b)quinazoline-6,12-dione analog also showed intermolecular interactions that suggest a potential for heme-tryptanthrin stacking. researchgate.net
Table 4: Crystallographic Data for 7,9-Dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione
| Parameter | Value |
| Molecular Formula | C₁₅H₆Cl₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Asymmetric Unit | 2 |
| Maximum Deviation from Planarity | 0.089 (2) Å |
Data from the crystallographic study of 7,9-dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione. nih.gov
Structure Activity Relationship Sar and Mechanistic Insights Via Molecular Interactions
Design and Synthesis of Indolo[2,1-b]quinazolin-12(6H)-one Derivatives for SAR Profiling
The inherent biological activities of tryptanthrin (B1681603) have spurred extensive research into the design and synthesis of its derivatives to develop compounds with improved potency and more favorable pharmacological profiles. acs.orgrsc.org The core structure of this compound presents multiple sites for chemical modification, allowing for a systematic investigation of structure-activity relationships (SAR).
A common and efficient method for synthesizing the tryptanthrin core and its analogs involves the reaction of isatoic anhydride (B1165640) with isatin (B1672199) or its derivatives. researchgate.net This approach is advantageous due to the commercial availability of a wide range of substituted isatins and isatoic anhydrides. researchgate.net Another synthetic strategy involves a one-pot, three-component reaction of 2-haloacetophenones and anthranilamides, which proceeds through a tandem sequence of iodination, Kornblum oxidation, and copper-catalyzed intramolecular N-arylation. researchgate.netresearchgate.net
SAR studies have revealed that substitutions at various positions on the tryptanthrin ring system significantly influence its biological activity. For instance, in the context of anticancer activity, the introduction of a 4-pyridyl or 4-carboxyphenyl substituent at the 8th position of the tryptanthrin framework has been shown to yield promising cytotoxic agents against several human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical). nih.gov Furthermore, the synthesis of 8-substituted-6-hydrazonothis compound derivatives has been explored to enhance cytotoxic potential. nih.gov
In the pursuit of antitubercular agents, novel C-11-deoxy and A-ring-saturated tryptanthrin analogues have been synthesized. acs.org These modifications were found to maintain activity against Mycobacterium tuberculosis while exhibiting improved solubility compared to the parent tryptanthrin. acs.org The synthesis of tryptanthrin derivatives bearing a thiosemicarbazone moiety has also been investigated, demonstrating another avenue for modifying the core structure to potentially inhibit viral replication. mdpi.com
The following table summarizes some of the key synthetic strategies and resulting derivatives of this compound.
| Synthetic Precursors | Reaction Type | Resulting Derivative Class | Reference |
| Isatoic anhydride and isatin | Condensation | Substituted tryptanthrins | researchgate.net |
| 2-Haloacetophenones and anthranilamides | One-pot, multi-component reaction | Substituted indolo[2,1-b]quinazoline-6,12-diones | researchgate.netresearchgate.net |
| Tryptanthrin and hydrazines | Condensation | 6-Hydrazonothis compound derivatives | nih.gov |
| Tryptanthrin and thiosemicarbazide | Condensation | Tryptanthrin-thiosemicarbazone derivatives | mdpi.com |
These synthetic efforts, coupled with biological evaluation, have been instrumental in building a comprehensive SAR profile for the this compound class of compounds, guiding the design of future derivatives with enhanced therapeutic properties. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.net This approach has been effectively applied to the this compound scaffold to understand the key structural features governing its activity and to design more potent derivatives.
Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for this compound derivatives. 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules, such as electronic properties, hydrophobicity, and topological indices. nih.govwalisongo.ac.id 3D-QSAR, on the other hand, considers the 3D conformation of the molecules and their interaction fields (steric and electrostatic) to build a predictive model. researchgate.netunar.ac.id
For a series of antimalarial indolo[2,1-b]quinazoline-6,12-diones, a 3D-QSAR pharmacophore model was successfully developed. nih.gov This model was built using a set of 17 substituted tryptanthrins with significant in vitro activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The development of such models typically involves aligning the molecules on a common scaffold and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to derive the QSAR equation. researchgate.netunar.ac.id These models can then be used to predict the activity of new, untested compounds and to visualize the favorable and unfavorable regions for substituent modifications. pharmacophorejournal.com
QSAR studies on indolo[1,2-b]quinazoline derivatives have highlighted the importance of both electronic and steric descriptors in determining their antitumor activity. pku.edu.cnpku.edu.cn A systematic study utilizing density functional theory (DFT) and regression analysis identified several key factors influencing activity. pku.edu.cnpku.edu.cn
Key electronic descriptors that have been found to correlate with the activity of these compounds include:
HOMO-LUMO Energy Gap (ΔεL-H): The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO is an indicator of the molecule's chemical reactivity and stability. pku.edu.cn
Net Atomic Charges: The distribution of charges within the molecule, particularly on specific atoms or ring systems, has been shown to be a significant factor. pku.edu.cn For instance, the net charge of the first atom of a substituent on the D-ring has been identified as an important contributor to antitumor activity. pku.edu.cnpku.edu.cn
In terms of steric descriptors, the volume and shape of substituents play a critical role. For example, in some 3D-QSAR models, the steric effect of substituents at certain positions was found to be a major determinant of anticancer activity, suggesting that the size of the substituent needs to be optimized for a good fit within the biological target's binding pocket. researchgate.net The conjugative planarity area of the molecule has also been identified as a crucial factor, with a larger area often correlating with higher activity due to enhanced DNA-binding capabilities. pku.edu.cnpku.edu.cn
The following table presents some of the key descriptors and their influence on the activity of indoloquinazoline derivatives based on QSAR studies.
| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |
| Electronic | LUMO Energy | Lower energy correlates with higher activity | pku.edu.cnpku.edu.cn |
| Electronic | HOMO-LUMO Energy Gap | Important factor for antitumor activity | pku.edu.cn |
| Electronic | Net Atomic Charges | Significant for interaction with biological targets | pku.edu.cnpku.edu.cn |
| Steric | Substituent Volume | Moderate volume at specific positions is favorable | researchgate.net |
| Steric/Topological | Conjugative Planarity Area | Larger area can enhance DNA-binding and activity | pku.edu.cnpku.edu.cn |
These QSAR models provide a rational basis for the design of new this compound derivatives with potentially improved therapeutic efficacy. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand (such as an this compound derivative) and its biological target at an atomic level. waocp.org These methods provide valuable insights into the binding mode, affinity, and the specific intermolecular forces that stabilize the ligand-target complex.
Molecular docking studies have been instrumental in identifying the potential binding sites and preferred binding orientations of this compound derivatives within various biological targets. For instance, in the context of anticancer research, docking studies have been performed to predict the binding mode of these compounds with targets like the Epidermal Growth Factor Receptor (EGFR) kinase and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govwaocp.org
In a study of 8-substituted-6-hydrazonothis compound derivatives, molecular docking against IDO1, EGFR, and HER2 suggested that IDO1 is the most likely target. The compounds with the lowest binding energies were predicted to have the highest anticancer activity, which correlated well with the in vitro experimental results. nih.gov Similarly, docking of pyrido[2,1-b]quinazoline derivatives into the ATP-binding site of the EGFR kinase domain revealed binding modes comparable to the known inhibitor erlotinib. waocp.org These studies help in understanding how the ligands fit into the active site and which parts of the molecule are crucial for binding.
A detailed analysis of the docked poses allows for the identification of specific intermolecular interactions that are critical for ligand-target recognition and binding affinity. These interactions include:
Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the target protein is a key contributor to binding specificity and affinity. The nitrogen and oxygen atoms in the this compound scaffold are potential hydrogen bond donors and acceptors.
π-π Stacking: The planar aromatic system of this compound is well-suited for π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within the binding site. nih.govmdpi.comnih.gov These interactions, where the electron-rich π-orbitals of the aromatic rings overlap, can significantly enhance binding affinity. nih.govrsc.org Computational studies have shown that the stability afforded by π-π stacking can be influenced by substitutions on the aromatic rings. mdpi.com
The following table summarizes the types of intermolecular interactions observed in molecular docking studies of this compound derivatives with their targets.
| Interaction Type | Description | Importance in Binding | Reference |
| Hydrogen Bonding | Interaction between H-bond donors/acceptors on the ligand and target. | Crucial for specificity and affinity. | nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target. | Contributes to the overall stability of the complex. | researchgate.net |
| π-π Stacking | Overlap of π-orbitals between the aromatic rings of the ligand and target. | Significantly enhances binding affinity. | nih.govmdpi.com |
Molecular dynamics simulations can further refine the docked poses and provide insights into the conformational stability of the ligand-target complex over time, thus offering a more dynamic picture of the binding event. researchgate.net Together, these computational approaches are invaluable for rational drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity for the intended biological target.
Investigation of Molecular Targets and Biological Pathways
The this compound framework, the core of the natural alkaloid tryptanthrin, has been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. google.comsigmaaldrich.com Investigations into its mechanism of action have revealed that this class of compounds can interact with and modulate multiple biological targets and pathways, leading to its observed therapeutic effects. sigmaaldrich.comnih.gov Key molecular targets identified include enzymes that are critical in cancer and inflammatory pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and c-Jun N-terminal kinases (JNKs). nih.gov Furthermore, a distinct mechanism of action has been elucidated in the context of antimalarial activity, which involves direct interaction with biological macromolecules like hemin (B1673052) and the inhibition of hemozoin formation, a critical process in the parasite's detoxification pathway. The parent compound, tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione), is a foundational molecule for these investigations. nih.gov
Modulation of Enzyme Activity (e.g., IDO1, TDO, JNK Kinases)
This compound and its derivatives have been shown to modulate the activity of several key enzymes implicated in disease pathogenesis.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
IDO1 and TDO are crucial enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are recognized as important targets in cancer immunotherapy due to their role in mediating immune tolerance. Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) has been identified as an inhibitor of IDO1, with a reported IC50 value of 7.15 μM. Further studies have confirmed that the tryptanthrin scaffold is a promising starting point for developing potent dual inhibitors of both IDO1 and TDO. google.comsigmaaldrich.com
Synthetic efforts have focused on modifying the tryptanthrin core to enhance inhibitory potency and selectivity. For example, the introduction of an electron-withdrawing group (such as F, Br, or NO₂) at the 8-position of the quinazoline (B50416) ring was found to increase TDO inhibitory activity. sigmaaldrich.com Molecular docking studies with 8-substituted-6-hydrazonothis compound derivatives against IDO1 have suggested that it is a primary target, with calculated binding energies for some derivatives being as low as -11.73 kcal/mol.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Tryptanthrin | IDO1 | 7.15 µM | |
| Compound 10a (8-substituted derivative) | IDO1 | 0.103 µM | sigmaaldrich.com |
| Compound 11c (8-substituted derivative) | IDO1 | 0.534 µM | sigmaaldrich.com |
| Compound 9b (tryptanthrin derivative) | TDO | Superior to LM10 (a known TDO inhibitor) | google.com |
| Compound 10a (8-substituted derivative) | TDO | 0.45 ± 0.2 µM (cellular hTDO) | sigmaaldrich.com |
c-Jun N-terminal Kinases (JNKs)
The JNK signaling pathway is involved in cellular responses to stress, and its dysregulation is linked to various diseases. Specific derivatives of the indolo[2,1-b]quinazoline scaffold have been found to modulate JNK activity. Notably, tryptanthrin-6-oxime has been identified as a specific small-molecule modulator for mechanistic studies of JNK functioning, indicating that modifications at the 6-position of the core structure can direct the compound's activity towards this kinase family. nih.gov JNK3, an isoform primarily expressed in the central nervous system, is organized by scaffold proteins like JIP1 and β-arrestin2, which could represent potential interaction points for modulators.
Studies of Interactions with Specific Biological Macromolecules (e.g., Hemin, Hemozoin)
The antimalarial activity of some indolo[2,1-b]quinazoline derivatives is attributed to their interaction with heme and the disruption of its detoxification process in the malaria parasite. The parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin (or β-hematin). Inhibition of this process leads to an accumulation of toxic heme, causing parasite death.
Derivatives of 4-azaindolo[2,1-b]quinazoline-6,12-dione have been investigated for their ability to interact with hemin (the oxidized form of heme) and inhibit hemozoin formation. google.com
Hemin Binding
The affinity for hemin has been evaluated using proton NMR spectroscopy. The paramagnetic Fe³⁺ ion in hemin induces upfield chemical shifts in the protons of a bound ligand. By monitoring these shifts with increasing hemin concentration, the binding interaction can be characterized. X-ray crystallography of a representative analog showed intermolecular interactions that suggest a possible stacking organization between the planar quinazoline-dione system and the porphyrin ring of heme. google.com
Inhibition of Hemozoin Formation
The ability of these compounds to inhibit the crystallization of hemin into hemozoin has been quantified. The nitro-substituted analog of 4-azaindolo[2,1-b]quinazoline-6,12-dione was found to be a particularly effective inhibitor of both hemozoin and β-hematin formation. This suggests that the antimalarial action of this compound class may involve, at least in part, the inhibition of heme polymerization, a mechanism shared with established antimalarial drugs like chloroquine.
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Nitro analog 1 | Hemozoin | 4 µM | |
| Nitro analog 1 | β-Hemin | 4 µM | |
| Other analogs (unspecified) | Heme | No appreciable inhibition up to 20 µM |
Q & A
Q. Basic Synthesis Methodology
- Microwave-assisted synthesis : Reaction of isatoic anhydride with isatin-3-imine using KF-Al₂O₃ as a catalyst under microwave irradiation achieves 6-arylimino derivatives in high yields (70–85%) .
- Photoredox radical cyclization : Visible-light-mediated reactions with alkyl boronic acids and molecular oxygen yield derivatives under mild conditions (room temperature, 12–24 hours) with moderate to high yields (50–85%) .
- Polyphosphoric acid (PPA) cyclocondensation : Heating substituted indole precursors in PPA at 115°C for 6 hours produces quingdainone derivatives (e.g., anticancer compound 2a ) in yields of 65–80% .
Q. Comparison Table
| Method | Catalyst/Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Microwave irradiation | KF-Al₂O₃, 80–100°C | 70–85% | Fast (30–60 min), reusable catalyst |
| Photoredox | Ru(bpy)₃²⁺, O₂, visible light | 50–85% | Atom-economical, avoids harsh reagents |
| PPA cyclocondensation | Polyphosphoric acid, 115°C | 65–80% | Scalable, high functional group tolerance |
How can spectroscopic and crystallographic techniques resolve structural ambiguities in reduced or substituted derivatives?
Q. Basic Characterization
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1590 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers (e.g., δ 10.79 ppm for -NH in hydrazone derivatives ; δ 75.6 ppm for hydroxyl-bearing carbons ).
- X-ray crystallography : Resolves stereochemistry in reduced products (e.g., diastereomers from NaBH₄ vs. LiAlH₄ reductions ).
Q. Advanced Application
- HRMS and isotopic patterns : Confirm molecular formulas (e.g., [M + Na]⁺ peaks for brominated derivatives ).
- Intermolecular interactions : Hydrogen bonding networks (e.g., O–H···N bonds in crystal packing ).
What biological activities have been reported for this compound derivatives, and how are they evaluated?
Q. Basic Screening
- Anticancer activity : Re(I)-organometallic complexes inhibit cancer cell lines (IC₅₀ = 2–10 µM) via mitochondrial apoptosis pathways .
- Antimicrobial effects : Triazolo-quinazolinone derivatives show antibacterial activity (MIC = 8–32 µg/mL) against S. aureus and E. coli .
- Antimalarial potential : Tryptanthrin derivatives exhibit IC₅₀ values <1 µM against Plasmodium falciparum .
Q. Advanced Mechanistic Studies
- Apoptosis induction : Quingdainones activate caspase-3 and downregulate Bcl-2 in leukemia cells, confirmed via flow cytometry and Western blotting .
- Topoisomerase II inhibition : 7-substituted tryptanthrins bind to the ATP-binding pocket, validated by molecular docking and enzymatic assays .
How do substituents at the 6-position influence bioactivity and photophysical properties?
Q. Structure-Activity Relationship (SAR)
- Electron-withdrawing groups (Br, NO₂) : Enhance antileishmanial activity (IC₅₀ reduced by 40–60% compared to parent compounds) .
- Hydrophobic side chains : Improve blood-brain barrier penetration in CNS-targeted derivatives (logP >3.5) .
- Aryl hydrazones : Increase singlet oxygen quantum yields (ΦΔ = 0.45–0.65) for photodynamic therapy applications .
Q. Computational Guidance
- 3D-QSAR models : Predict optimal substituent size and charge distribution for antiparasitic activity (e.g., CoMFA q² = 0.82) .
- DFT calculations : Correlate HOMO-LUMO gaps with redox potentials for sensitizer design .
What strategies address low yields in oxidative synthesis of tryptanthrin from this compound?
Q. Advanced Optimization
- Photoredox catalysis : Using O₂ as a green oxidant improves yields to 70–85% compared to air oxidation (20–30%) .
- Metal-free conditions : ZnO nanoparticles enable indolation of tryptanthrin with 90% selectivity for 6-hydroxy derivatives .
- Microwave acceleration : Reduces reaction time from 24 hours to 30 minutes for imine formation .
Q. Contradiction Analysis
- Air oxidation (Scheme 5, ) suffers from competing side reactions, while photoredox methods () suppress byproducts via controlled radical pathways.
How are computational models applied to design and predict the behavior of novel derivatives?
Q. Methodological Approaches
- Molecular docking : Identifies binding poses of 7-(dimethylamino)ethyl derivatives in topoisomerase II (Glide score = −9.2 kcal/mol) .
- Cyclic voltammetry : Predicts redox activity of tryptanthrins for photodynamic therapy (E₁/2 = −1.2 V vs. Ag/AgCl) .
- STM imaging : Visualizes adsorption-induced stereoisomerization on HOPG surfaces .
Q. Case Study
- GIAO-DFT NMR prediction : Matches experimental ¹³C shifts of natural tryptanthrin within 2 ppm error .
What are the challenges in stereochemical control during reduction or functionalization?
Q. Advanced Synthetic Challenges
- Reduction with NaBH₄ : Produces 5a,6-dihydro derivatives with axial chirality (confirmed by X-ray ).
- LiAlH₄ reduction : Generates 5-acetyl-5,5a,6,12-tetrahydro products with equatorial acetoxy groups .
- Hypophosphorous acid reduction : Forms dimeric 6,6′-coupled byproducts requiring dehydrogenation for monomer recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
